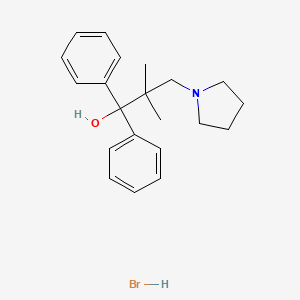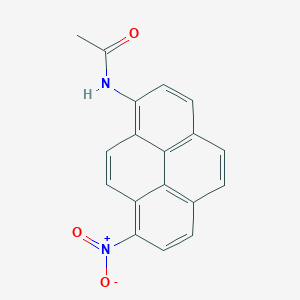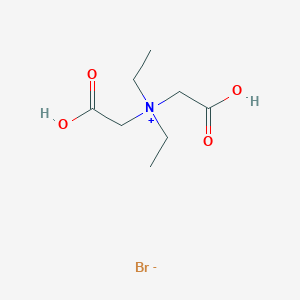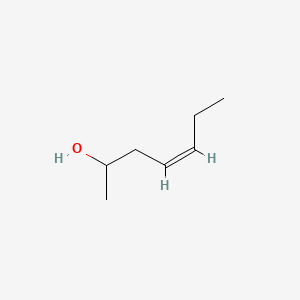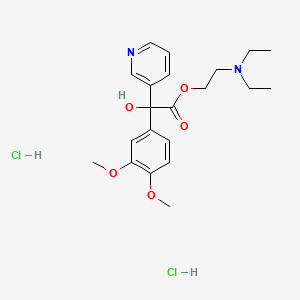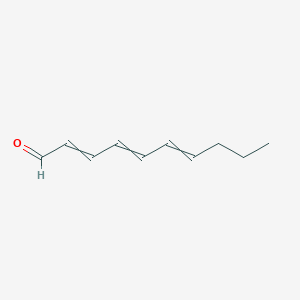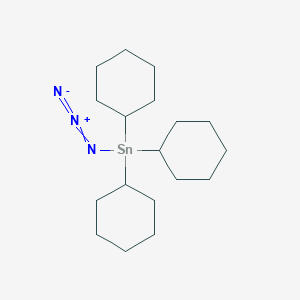
2',4'-Dinitro-2-iodoacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dinitro-2-iodoacetanilide is an organic compound with the molecular formula C8H6IN3O5 It is a derivative of acetanilide, where the phenyl ring is substituted with nitro groups at the 2’ and 4’ positions and an iodine atom at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dinitro-2-iodoacetanilide typically involves the nitration of 2-iodoacetanilide. The process begins with the iodination of acetanilide to form 2-iodoacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2’ and 4’ positions of the phenyl ring.
Industrial Production Methods
Industrial production of 2’,4’-Dinitro-2-iodoacetanilide follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dinitro-2-iodoacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Reduction: The major products are 2’,4’-diamino-2-iodoacetanilide.
Oxidation: Products vary based on the oxidizing agent and conditions.
Scientific Research Applications
2’,4’-Dinitro-2-iodoacetanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,4’-Dinitro-2-iodoacetanilide involves its interaction with molecular targets, primarily through its nitro and iodine substituents. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitro groups can undergo reduction to form reactive intermediates, while the iodine atom can be involved in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dinitroacetanilide: Lacks the iodine substituent, making it less reactive in substitution reactions.
2-Iodoacetanilide: Lacks the nitro groups, resulting in different chemical properties and reactivity.
4’-Iodoacetanilide: Similar structure but with the iodine atom at the 4’ position instead of the 2 position.
Uniqueness
2’,4’-Dinitro-2-iodoacetanilide is unique due to the presence of both nitro and iodine substituents, which confer distinct chemical properties and reactivity
Properties
CAS No. |
23605-48-3 |
|---|---|
Molecular Formula |
C8H6IN3O5 |
Molecular Weight |
351.05 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-2-iodoacetamide |
InChI |
InChI=1S/C8H6IN3O5/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,10,13) |
InChI Key |
GKXMFAZWFRGLAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)

![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)

